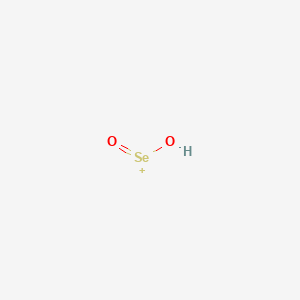

Hydroxy(oxo)selanium

Description

Properties

CAS No. |

63448-56-6 |

|---|---|

Molecular Formula |

HO2Se+ |

Molecular Weight |

111.98 g/mol |

IUPAC Name |

hydroxy(oxo)selanium |

InChI |

InChI=1S/O2Se/c1-3-2/p+1 |

InChI Key |

JPJALAQPGMAKDF-UHFFFAOYSA-O |

Canonical SMILES |

O[Se+]=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hydroxy Oxo Selanium and Derived Species

Chemical Synthesis Routes to Selenium(IV) Oxoacids

The generation of selenium(IV) oxoacids, primarily selenous acid, is achieved through straightforward oxidation and hydration pathways.

The most common precursor for selenous acid is elemental selenium. Direct oxidation of elemental selenium can be achieved using potent oxidizing agents. A typical laboratory method involves the oxidation of selenium with nitric acid to yield selenous acid. encyclopedia.pub Industrially, selenium dioxide (SeO₂), the anhydride (B1165640) of selenous acid, is produced by burning elemental selenium in the presence of air or oxygen. encyclopedia.pubsggscollegepatnacity.ac.in

2 Se + O₂ → 2 SeO₂

This process provides a direct route to the +4 oxidation state. For higher oxidation states, such as selenic acid (H₂SeO₄), stronger oxidants like hydrogen peroxide or halogens (chlorine, bromine) are required to oxidize either selenium dioxide or selenous acid itself. wikipedia.orgcollegedunia.com

The formation of hydroxy(oxo)selanium (selenous acid) is most readily accomplished via the hydrolysis of its anhydride, selenium dioxide (SeO₂). wikipedia.orgencyclopedia.pub Selenium dioxide readily dissolves in water to establish an equilibrium with selenous acid. google.commdpi.comthieme-connect.de

SeO₂ + H₂O ⇌ H₂SeO₃

This reversible reaction means that crystalline selenous acid can be obtained by evaporating an aqueous solution of selenium dioxide. thieme-connect.de In the solid state, selenous acid consists of pyramidal O=Se(OH)₂ molecules linked by hydrogen bonds. wikipedia.org The acid is diprotic, dissociating in two steps in aqueous solution. wikipedia.org

Controlled Oxidation Pathways of Lower-Valent Selenium Precursors

Synthesis of Functionalized this compound Analogues

Selenium(IV) oxide and its derivatives are versatile reagents for introducing selenium and oxygen-containing functional groups into organic substrates. These reactions generate a wide array of functionalized organoselenium compounds.

Nucleophilic selenocarbamoylation is a sophisticated strategy for the synthesis of α-hydroxy and α-oxo selenoamides. ugr.esresearchgate.net These compounds are selenium analogues of amides and serve as important synthetic intermediates. The general approach involves the generation of a carbamoyl (B1232498) anion equivalent which then attacks an electrophile. A modern method involves the direct coupling of aryl methyl ketones with secondary amines and selenium dioxide in a solvent like DMSO to produce N,N-dialkyl-2-oxo-2-arylethaneselenoamides. researchgate.net Another route involves reacting α-bromoketones with selenoamides, which can be generated from nitriles. mdpi.com These strategies provide a direct pathway to complex, functionalized selenoamides, which are valuable in medicinal chemistry and materials science.

One of the most significant applications of selenium(IV) oxide (SeO₂) is the allylic oxidation of alkenes, famously known as the Riley oxidation. nih.govadichemistry.comwikipedia.org This reaction introduces a hydroxyl group at the allylic position (a carbon atom adjacent to a double bond) with high regioselectivity. sggscollegepatnacity.ac.innih.gov

The mechanism is understood to proceed via a two-step sequence: an initial ene reaction between the alkene and SeO₂, followed by a sggscollegepatnacity.ac.innih.gov-sigmatropic rearrangement of the resulting allylseleninic acid intermediate. nih.govadichemistry.comwikipedia.org Subsequent hydrolysis yields the allylic alcohol and elemental selenium. wikipedia.org The reaction preferentially oxidizes the α-position of the more substituted end of the double bond, with a reactivity order of CH₂ > CH₃ > CH. nih.gov

| Substrate | Reagent System | Major Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Trisubstituted Olefins | SeO₂ | (E)-Allylic Alcohols | Reaction proceeds with high regio- and stereoselectivity, retaining the double bond's original position. | nih.gov |

| Cyclohexene | SeO₂ / t-BuOOH | Cyclohex-2-en-1-ol | Using a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can improve yields and prevent over-oxidation. | sggscollegepatnacity.ac.inrsc.org |

| Terminal Alkenes | SeO₂ | Primary Allyl Alcohols | Oxidation often results in the migration of the C=C bond. | nih.gov |

| Alkenes (general) | SeO₂ / H₂O₂ | trans-1,2-Diols | In the presence of hydrogen peroxide, SeO₂ can catalyze the 1,2-dihydroxylation of alkenes. | nih.gov |

Beyond allylic hydroxylation, selenium(IV) oxide is a powerful tool for other selective oxidation reactions. A key application is the oxidation of methylene (B1212753) groups positioned alpha (α) to a carbonyl group, which produces 1,2-dicarbonyl compounds. sggscollegepatnacity.ac.inadichemistry.comwikipedia.org This transformation is also considered a facet of the Riley oxidation.

For example, SeO₂ oxidizes acetaldehyde (B116499) to glyoxal (B1671930) and acetone (B3395972) to methylglyoxal. sggscollegepatnacity.ac.in This method is broadly applicable to various ketones and has been used in complex total synthesis projects. wikipedia.org The mechanism involves the enol form of the ketone attacking the electrophilic selenium atom, followed by rearrangement and hydrolysis to yield the dicarbonyl product. wikipedia.org

Furthermore, SeO₂ and related organoselenium catalysts are employed in a variety of other oxidative transformations, including:

Oxidation of Benzylic Positions: Toluene and its derivatives can be oxidized to the corresponding benzaldehydes. mdpi.com

Dehydrogenation: Se(IV) compounds can facilitate dehydrogenation to create aromatic systems. nih.govresearchgate.net

Oxidative Cyclization: Selenium reagents can mediate the cyclization of certain substrates through an oxidative process. nih.gov

These reactions highlight the utility of this compound derivatives as selective oxidants in modern organic synthesis, enabling the creation of highly functionalized molecules. nih.govresearchgate.net

Allylic Hydroxylation and 1,2-Dihydroxylation using Se(IV) Oxide

Electrochemical Approaches in Selenium Oxoacid Synthesis

Electrochemical methods offer a versatile and controlled route for the synthesis of selenium compounds, including derivatives of selenium oxoacids. These techniques utilize an electric field to drive chemical reactions that would otherwise be thermodynamically unfavorable or difficult to control. The fundamental principle involves the reduction or oxidation of selenium-containing precursors at an electrode surface.

A key application of this approach is in the controlled synthesis of selenium nanoparticles (SeNPs) from selenous acid (H₂SeO₃). In a typical setup, a solution is prepared by dissolving a selenium-containing material, such as selenium dioxide (SeO₂), in a solvent like water to form selenous acid. google.com This solution, containing the Se(IV) species, is then placed in an electrochemical cell.

The application of an electric field initiates the reduction of the selenous acid at the cathode. By carefully controlling parameters such as the applied potential, current density, pH, and the presence of stabilizing ligands, the nucleation and growth of selenium particles can be precisely managed. google.com This method avoids the need for harsh chemical reducing agents, positioning it as a more environmentally benign approach. google.com

Another advanced electrochemical strategy involves the generation of highly reactive selenium cations. For instance, selenium cations can be generated at the anode through the oxidation of organoselenium compounds like diphenyl diselenide. organic-chemistry.org These electrochemically generated cations can then act as catalysts or reagents in subsequent reactions, such as facilitating cyclization reactions in organic synthesis. organic-chemistry.org This in situ generation of the reactive species enhances safety and reaction efficiency. The reaction conditions, including the choice of solvent and supporting electrolyte, are optimized to ensure the stability and reactivity of the generated selenium species. organic-chemistry.org

Table 1: Illustrative Parameters for Electrochemical Synthesis of Selenium Species

| Parameter | Description | Example System | Reference |

|---|---|---|---|

| Selenium Precursor | The source of selenium for the electrochemical reaction. | Selenous Acid (H₂SeO₃) from dissolved SeO₂. | google.com |

| Electrochemical Cell | The apparatus where the synthesis occurs. | Can be a divided or undivided cell with working, counter, and reference electrodes. | organic-chemistry.org |

| Applied Potential | The voltage applied between the electrodes to drive the reaction. | 1.6 V vs Ag/AgCl for generating selenium cations from diphenyl diselenide. | organic-chemistry.org |

| Solvent/Electrolyte | The medium for the reaction, providing conductivity. | Acetonitrile with tetraethylammonium (B1195904) hexafluorophosphate. | organic-chemistry.org |

| Product | The target selenium-containing species. | Selenium Nanoparticles (SeNPs) or functionalized organic molecules. | google.comorganic-chemistry.org |

Solid-State Synthesis of Mixed Metal Selenium Oxohalides

Solid-state synthesis, often involving high-temperature reactions, is a powerful technique for producing novel inorganic materials, including mixed metal selenium oxohalides. researchgate.net This method involves the intimate mixing of solid precursors, which are then heated in a furnace for extended periods, allowing for slow diffusion and reaction in the solid phase to form a thermodynamically stable crystalline product. frontiersin.org

The synthesis of these complex structures relies on the careful selection of starting materials and precise control over reaction conditions such as temperature and duration. Precursors typically include metal halides (e.g., MnCl₂, SnCl₂, CoCl₂) and selenium dioxide (SeO₂), which acts as the source for the selenite (B80905) ([SeO₃]²⁻) groups. researchgate.netfrontiersin.org The selenite group, derived from selenous acid, often acts as a structural building block, connecting metal-centered polyhedra. researchgate.netmdpi.com

For example, manganese and tin selenium oxohalides have been synthesized via a cost-effective solid-state reaction. frontiersin.org In one synthesis, manganese(II) chloride tetrahydrate (MnCl₂·H₂O) and selenium dioxide (SeO₂) were reacted in a 1:2 stoichiometric ratio at 450°C for 48 hours to produce dark brown crystals of Mn₂Se₃Cl₂O₇. frontiersin.org Similarly, reacting solid tin(II) chloride (SnCl₂) with elemental selenium yielded SnSe₃O₄Cl under similar conditions. frontiersin.org

The crystal structures of these compounds are often complex, featuring frameworks built from metal-oxygen-halogen polyhedra linked by pyramidal [SeO₃]²⁻ groups. researchgate.net For instance, the cobalt selenium oxohalides Co₄Se₃O₉Cl₂ and Co₃Se₄O₁₀Cl₂ are composed of building blocks like [CoO₄Cl₂], [CoO₅Cl], and [SeO₃] polyhedra. researchgate.net Characterization of the resulting crystalline products is typically performed using techniques such as X-ray diffraction (XRD) to confirm the formation of a new phase and determine its crystal structure, and Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX) to analyze morphology and elemental composition. frontiersin.org

Table 2: Examples of Solid-State Synthesis of Mixed Metal Selenium Oxohalides

| Target Compound | Precursors | Stoichiometric Ratio | Temperature (°C) | Duration (h) | Crystal System | Reference |

|---|---|---|---|---|---|---|

| Mn₂Se₃Cl₂O₇ | MnCl₂·H₂O, SeO₂ | 1:2 | 450 | 48 | Not specified | frontiersin.org |

| SnSe₃O₄Cl | SnCl₂, Se | 1:8 | 450 | 48 | Not specified | frontiersin.org |

| Co₄Se₃O₉Cl₂ | CoCl₂, SeO₂ | Not specified | Not specified | Not specified | Orthorhombic (Pnma) | researchgate.net |

| Co₃Se₄O₁₀Cl₂ | CoCl₂, SeO₂ | Not specified | Not specified | Not specified | Monoclinic (C2/m) | researchgate.net |

| Cd₄(SeO₃)₂OCl₂ | CdO, CdCl₂, SeO₂ | Not specified | Not specified | Not specified | Orthorhombic (Fmmm) | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Hydroxy Oxo Selanium

Redox Transformations and Oxidation State Interconversions

The ability of selenium to exist in multiple oxidation states, including -2, 0, +2, +4, and +6, is central to the chemical reactivity of hydroxy(oxo)selanium. chemistrytalk.orgwikipedia.orgnumberanalytics.com This allows for a variety of redox reactions where it can act as either an oxidizing or a reducing agent, depending on the reaction conditions and the nature of the other reactants.

The oxidation of this compound (Se(IV)) to selenic acid (H₂SeO₄, Se(VI)) has been studied with various oxidizing agents. In strongly acidic solutions, hydrogen peroxide oxidizes selenous acid to selenic acid. rsc.org The kinetics of this reaction have been found to follow a specific rate law, indicating a complex mechanism that may involve the formation of intermediate species. iastate.edu The reaction is believed to be non-free radical in nature. iastate.edu

The oxidation of Se(IV) by permanganate (B83412) ions in acidic solutions has also been investigated. The reaction stoichiometry shows that 2.5 moles of Se(IV) are consumed per mole of permanganate. cas.cz The kinetics suggest that the protonated form of permanganate, HMnO₄, is a key reactive species. cas.cz The proposed mechanism involves the formation of intermediate complexes between the selenium and manganese species, which then decompose to the final products. cas.cz

The oxidation of elemental selenium by hydrogen peroxide can be described by a pseudo-second-order rate law, suggesting that the chemical adsorption of hydrogen peroxide molecules onto the elemental selenium surface is the rate-determining step. researchgate.net This process involves the initial oxidation of elemental selenium to Se(IV), which is then further oxidized to Se(VI). researchgate.net

Here is a table summarizing the kinetic data for the oxidation of selenous acid by different reactive species:

Oxidation of Selenous Acid (H₂SeO₃)| Oxidizing Agent | Conditions | Observed Kinetics | Proposed Mechanism |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous acidic solution | Rate = k[H₂SeO₃][H₂O₂][H⁺] iastate.edu | Nucleophilic attack of H₂O₂ on protonated H₂SeO₃. iastate.edu |

| Permanganate (MnO₄⁻) | Aqueous perchlorate (B79767) solution | Complex rate dependence on [Se(IV)] and [H⁺]. cas.cz | Formation of intermediate [Se(IV)-MnO₄⁻] complexes. cas.cz |

| Ozone (O₃) | pH 7.0 | Apparent second-order rate constant of 513.4 ± 35.2 M⁻¹s⁻¹. researchgate.net | Direct oxidation. researchgate.net |

| Bromine (Br₂) | pH 7.0 | Apparent second-order rate constant of 5.8 ± 0.3 x 10³ M⁻¹s⁻¹. researchgate.net | Direct oxidation. researchgate.net |

The redox chemistry of selenium compounds often differs significantly from their sulfur-containing counterparts. mdpi.com Selenium is a stronger nucleophile than sulfur, and the Se-H bond is weaker than the S-H bond. mdpi.com This results in selenols having a lower pKa (around 5.2 for selenocysteine) compared to thiols (around 8.3 for cysteine), making them more potent nucleophiles at physiological pH. mdpi.comacs.org

In oxidation reactions, selenium compounds tend to react faster with reactive oxygen species than their sulfur analogs. mdpi.com However, the resulting oxidized selenium species are often more readily reduced back to their original state compared to oxidized sulfur compounds. mdpi.com For instance, the oxidation of 2-selenouracil-5-carboxylic acid with hydrogen peroxide leads to a diselenide intermediate and subsequently a seleninic acid, both of which are readily reducible. nih.govnih.gov In contrast, the oxidation of the sulfur analog, 2-thiouracil-5-carboxylic acid, results in irreversible desulfurization. nih.govnih.gov This reversible oxidation is a key feature of selenium's biological role, particularly in enzymes like glutathione (B108866) peroxidase. nih.govnih.gov

The following table provides a comparative overview of the redox properties of selenium and sulfur compounds:

Redox Properties of Selenium vs. Sulfur Compounds| Property | Selenium Compounds | Sulfur Compounds |

|---|---|---|

| Nucleophilicity | Higher | Lower |

| pKa of R-XH | Lower (e.g., Selenocysteine (B57510) pKa ≈ 5.2) mdpi.comacs.org | Higher (e.g., Cysteine pKa ≈ 8.3) mdpi.comacs.org |

| Reaction with ROS | Faster | Slower |

| Reversibility of Oxidation | Generally reversible nih.govnih.gov | Often irreversible nih.govnih.gov |

| One-electron oxidation potential (R-XH to R-X•) | Lower (e.g., RSeH ≈ 0.43 V) mdpi.com | Higher (e.g., RSH ≈ 0.92 V) mdpi.com |

Kinetics and Mechanisms of Oxidation by Reactive Species

Catalytic Activity and Oxygen Transfer Mechanisms

This compound and related selenium(IV) compounds are effective catalysts for a variety of oxidation reactions, often in conjunction with hydroperoxides. nih.govresearchgate.net Their catalytic activity stems from their ability to act as oxygen transfer agents.

The combination of selenium(IV) oxide (which forms selenous acid in the presence of water) and hydrogen peroxide is a powerful "green" oxidizing system for various organic functional groups. rsc.orgnih.gov This system has been successfully used for the oxidation of aldehydes to carboxylic acids, with aromatic aldehydes being converted in high yields. researchgate.net The catalytic cycle is believed to involve the formation of a peroxyseleninic acid species, which then acts as the active oxidant. researchgate.net

Organoselenium compounds, particularly selenides and selenoxides, can mimic the activity of the selenoenzyme glutathione peroxidase (GPx). mdpi.comtandfonline.comnih.gov This enzyme plays a crucial role in protecting cells from oxidative damage by reducing hydroperoxides. nih.gov The catalytic cycle in these mimics typically involves the oxidation of a selenide (B1212193) to a selenoxide by a hydroperoxide, followed by the reduction of the selenoxide back to the selenide by a thiol, such as glutathione. mdpi.comnih.gov The efficiency of this catalytic cycle can be influenced by the structure of the selenium compound and the reaction solvent. mdpi.comnih.gov For example, amino-substituted cyclic selenides have shown enhanced GPx-like activity. mdpi.com

Recent studies have provided evidence for the involvement of a highly reactive intermediate, hydroxy perhydroxy selenane, in the catalytic cycle of selenoxide-catalyzed oxidations. nih.govmdpi.comorganic-chemistry.orgacs.orgcapes.gov.brresearchgate.netnih.gov This intermediate is formed from the reaction of a selenoxide with hydrogen peroxide. nih.govcapes.gov.brnih.gov Theoretical calculations and experimental observations, including electrospray ionization mass spectrometry and ⁷⁷Se NMR spectroscopy, support the existence of this species. capes.gov.brnih.gov The hydroxy perhydroxy selenane is a much stronger oxidizing agent than the parent selenoxide, and its formation can significantly accelerate the rate of oxidation of substrates like thiols. capes.gov.brnih.gov The formation of this intermediate represents a shift from the simpler catalytic cycle involving only the selenide and selenoxide. mdpi.comnih.gov The conversion of a selenoxide to the corresponding dihydroxy selenane and hydroxy perhydroxy selenane can be endothermic but becomes more feasible in the presence of acid or excess hydrogen peroxide. nih.gov

Peroxidase-like Activity in Selenoxide and Selenide Systems

Reactivity with Biological Macromolecules: Chemical Interaction Mechanisms

The biological activity of selenium compounds is closely linked to their ability to interact with and modify essential macromolecules. The mechanisms of these interactions are complex, often involving redox reactions and the generation of reactive species.

Chemical Pathways of DNA Modification by Selenium Compounds

Selenium compounds, including selenite (B80905) and selenate (B1209512) (the anion of selenic acid), can induce DNA damage, a process implicated in both their toxic and potential chemopreventive effects. besjournal.comoup.com The underlying chemical pathways involve oxidative stress and direct chemical modification of DNA bases.

At higher concentrations, selenium compounds can lead to the generation of reactive oxygen species (ROS) through reactions with intracellular thiols like glutathione. frontiersin.orgmicrobialcell.com These ROS, including hydroxyl radicals, are considered primary agents of oxidative DNA damage. rsc.org This can result in the formation of modified DNA bases, such as 8-oxo-7,8-dihydroguanine (8-oxoG), a well-known marker of oxidative DNA damage. oup.com Furthermore, this oxidative damage can progress to more severe lesions, including DNA single- and double-strand breaks. besjournal.comoup.com Studies in yeast have shown that selenite treatment leads to DNA double-strand breaks (DSBs), which can be mutagenic. oup.commicrobialcell.com

The interaction with DNA is also dependent on the cellular context, particularly the status of DNA repair pathways and tumor suppressor proteins like p53. For instance, pretreatment with seleno-L-methionine has been shown to induce a DNA repair response and protect cells from subsequent damage by UV radiation, but only in cells with wild-type p53. jcpjournal.org This suggests that selenium's impact on DNA integrity is a balance between inducing damage and modulating repair mechanisms. jcpjournal.org Some selenium compounds may also inhibit Phase I enzymes of the cytochrome P450 system, which are responsible for converting chemical carcinogens into reactive forms that attack DNA. jcpjournal.org

Table 1: Effects of Selenium Compounds on DNA

| Selenium Compound | Observed Effect on DNA | Proposed Mechanism | Reference |

|---|---|---|---|

| Sodium Selenite | Induces DNA double-strand breaks (DSBs) | Generation of ROS through reaction with thiols | oup.com |

| Sodium Selenite | Causes DNA damage and apoptosis in rat hepatocytes | Induction of comet cells, dose-dependent relationship | besjournal.com |

| Seleno-L-methionine | Enhances DNA repair capacity after H₂O₂ or UVA treatment in LNCaP cells | Requires wild-type p53 for efficient DNA damage protection | jcpjournal.org |

| Sodium Selenite | Induces formation of 8-oxo-7,8-dihydroguanine (8-oxoG) | Oxidative damage to DNA bases | oup.com |

Elucidation of Molecular Interactions with Cellular Components

Beyond DNA, this compound and its derivatives interact with a wide array of cellular components, most notably proteins and small-molecule thiols. These interactions are central to selenium's metabolic pathways and its role in cellular redox homeostasis.

The primary target for inorganic selenium compounds like selenite and selenate within the cell is the tripeptide glutathione (GSH). frontiersin.orgrsc.org The reaction of selenite with GSH is a key step in its metabolism, leading to the formation of selenodiglutathione (B1680944) (GS-Se-SG) and subsequently hydrogen selenide (H₂Se). frontiersin.orgrsc.org This process consumes GSH and can lead to a state of disulfide stress by altering the cellular redox balance. nih.govnih.gov

A crucial aspect of selenium's biological function is its incorporation into selenoproteins, where it exists as the amino acid selenocysteine (Sec). mdpi.com These proteins play vital roles as enzymes that protect cells from oxidative damage. mdpi.com A prime example is Glutathione Peroxidase (GPx), which catalyzes the reduction of hydroperoxides. nih.govnih.gov The catalytic cycle of GPx involves the oxidation of the active site selenol (R-SeH) to a selenenic acid (R-SeOH) intermediate. mdpi.comnih.govnih.gov This highly reactive intermediate has been proposed as a key species in the enzyme's function but has been difficult to detect due to its instability. nih.govacs.org The selenenic acid is then reduced back to its active selenol form by two molecules of GSH, producing glutathione disulfide (GSSG) in the process. nih.govresearchgate.net

Other key selenoproteins include thioredoxin reductases (TrxR), which are also involved in maintaining the cellular thiol redox state. nih.govmdpi.com Kinetic studies have shown that both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases can act as selenite reductases. nih.gov

Ligand Exchange and Complexation Reactions in Solution

In aqueous solution, selenic acid is a strong acid that dissociates to form the selenate anion (SeO₄²⁻). This anion can act as a ligand, participating in exchange reactions and forming complexes with various metal ions. nih.govscielo.brchemguide.co.ukscience-revision.co.uk A ligand exchange reaction involves the replacement of one ligand in a complex ion with another. chemguide.co.uklibretexts.org

Studies using affinity capillary electrophoresis have demonstrated the formation of 1:1 complexes between the selenate ligand and several divalent cations, including Mg²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Cd²⁺. nih.gov The formation of these MSeO₄(aq) complexes is a fast equilibrium process. nih.gov The thermodynamic parameters for the formation of these complexes have been determined, providing insight into their relative stabilities. nih.gov

Potentiometric equilibrium measurements have also been used to study the formation of more complex ternary structures. For example, the selenate ion can form bridges within the cavity of mononuclear and binuclear complexes involving macrocyclic ligands like obisdien and metal ions such as Zn²⁺ and Mg²⁺. scielo.br In these systems, various protonated and deprotonated species can form depending on the pH of the solution. scielo.br For instance, with Zn(II)-Obisdien, species such as [H₃LZnSeO₄]³⁺ and [H₂LZnSeO₄]²⁺ have been identified. scielo.br

The interaction of selenate is not limited to metal ions. X-ray diffraction studies of aqueous solutions have provided detailed structural information on the hydration of ions and the formation of outer-sphere and inner-sphere complexes. acs.org In an inner-sphere complex, the ligand is directly bonded to the central metal ion, whereas in an outer-sphere complex, the ligand and metal ion are separated by at least one solvent molecule. The ability of selenate to form these complexes is a key aspect of its chemistry in environmental and biological fluids.

Table 2: Thermodynamic Parameters for MSeO₄(aq) Complex Formation at 25°C

| Cation (M²⁺) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|

| Mg²⁺ | -6.5 ± 0.3 | 2.5 ± 0.2 | nih.gov |

| Co²⁺ | -7.5 ± 0.3 | 4.7 ± 0.4 | nih.gov |

| Ni²⁺ | -7.7 ± 0.3 | 4.5 ± 0.6 | nih.gov |

| Cu²⁺ | -7.7 ± 0.3 | 8.4 ± 1.1 | nih.gov |

| Cd²⁺ | -8.1 ± 0.3 | 7.2 ± 0.6 | nih.gov |

Data from a study in 0.1 mol/L NaNO₃ ionic strength solutions. nih.gov

Spectroscopic Characterization Techniques for Hydroxy Oxo Selanium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of atomic nuclei. For the study of selenous acid, ⁷⁷Se, ¹H, and ¹³C NMR are particularly informative.

⁷⁷Se NMR for Selenium Environment Elucidation

The ⁷⁷Se isotope, with a nuclear spin of -1/2 and a natural abundance of 7.58%, is well-suited for NMR studies, offering a wide chemical shift range of about 3000 ppm that is highly sensitive to the selenium atom's chemical environment. mdpi.comresearchgate.net ⁷⁷Se NMR spectroscopy is a primary technique for directly probing the selenium center in selenous acid and its derivatives.

The chemical shift of ⁷⁷Se in selenous acid is influenced by factors such as concentration, solvent, and pH. semmelweis.hu Selenous acid itself is often used as an external reference standard in ⁷⁷Se NMR, although its chemical shift is dependent on these conditions. semmelweis.hu For instance, the oxidation state of selenium significantly impacts the chemical shift; the oxidation of a selenol to a selenenyl sulfide (B99878) can cause a deshielding of over 400 ppm. researchgate.net

In solid-state ⁷⁷Se NMR studies of selenious acid single crystals, the orientational dependence of the chemical shift provides detailed information about the chemical shift tensor. jetpletters.ru These studies have shown that the NMR spectrum of ⁷⁷Se in a selenious acid crystal can consist of multiple lines depending on the crystal's orientation in the magnetic field, corresponding to structurally nonequivalent SeO₃ groups within the crystal lattice. jetpletters.ru

Table 1: ⁷⁷Se NMR Chemical Shift Data for Selenous Acid and Related Species

| Compound/Species | Isotropic Chemical Shift (δiso) / ppm | Notes |

| Selenites | 1257–1300 | General range for inorganic selenites. mdpi.com |

| Selenates | 1024–1050 | General range for inorganic selenates. mdpi.com |

| Selenous Acid (HA₃₀₀-1.2SeO₃) | 1310 | Minor peak at 1325 ppm. mdpi.com |

| Selenic Acid | Reference | Often used as a reference in ⁷⁷Se NMR. jetpletters.ru |

¹H and ¹³C NMR for Structural Confirmation

In a study involving the reaction of selenous acid with L-arginine, ¹H and ¹³C NMR were used to characterize the resulting selenoarginine. asianpubs.org The chemical shifts in the ¹³C NMR spectrum helped to determine that the structure was formed by L-arginine and seleninic acid in a 2:1 ratio. asianpubs.org Similarly, in the synthesis of diorganoselenides from selenous acid, ¹H and ¹³C NMR, in conjunction with ⁷⁷Se NMR and mass spectrometry, were used to identify the products. tandfonline.com

¹H NMR has also been used to monitor the oxidation process in a system containing selenous acid within an aromatic framework. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Selenous Acid Derivative

| Compound | Nucleus | Chemical Shift (δ) / ppm |

| Ditolyl diselenide (2d) | ¹H | 2.25 (s, 6H), 3.77 (s, 4H), 6.99−7.11 (m, 8H) |

| ¹³C | 21.1, 32.4, 128.8, 129.1, 136.1, 136.9 |

Data from the reaction of 4-methylbenzyl iodide with selenous acid. tandfonline.com

Solid-State NMR (ssNMR) Applications

Solid-state NMR (ssNMR) is particularly valuable for studying the structure of selenous acid in its crystalline form and in materials where it is incorporated. Due to the long spin-lattice relaxation times of ⁷⁷Se, obtaining spectra can be challenging, often requiring techniques like cross-polarization (CP) from protons (¹H→⁷⁷Se CP MAS NMR). mdpi.comresearchgate.net

A solid-state NMR study of selenium substitution into nanocrystalline hydroxyapatite (B223615) utilized ¹H→⁷⁷Se CP MAS NMR to demonstrate that selenite (B80905) ions (derived from selenous acid) are located both within the crystal lattice and on the crystal surface. mdpi.com The isotropic chemical shift for the selenite-containing hydroxyapatite was observed at 1310 ppm. mdpi.com

Furthermore, ssNMR has been instrumental in determining the chemical shift tensor of ⁷⁷Se in a single crystal of selenious acid, providing a detailed picture of the electronic shielding around the selenium nucleus. jetpletters.ru

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is widely used to identify the functional groups in selenous acid and its derivatives. The infrared spectra of crystalline selenous acid and its solutions confirm the presence of discrete H₂SeO₃ molecules. researchgate.netcdnsciencepub.com

Key vibrational bands in the FT-IR spectrum of selenous acid include those associated with Se-O stretching and O-H bending. For instance, selenious acid and selenium dioxide exhibit nearly identical spectra with a prominent double peak around 897/863 cm⁻¹ and 670/645 cm⁻¹, which are attributed to Se-O stretching vibrations. researchgate.net A broad peak observed between 1240 and 1059 cm⁻¹ is also characteristic. researchgate.net The presence of Se=O and Se-O bonds can be identified by their characteristic absorptions, for example, at 869 cm⁻¹ and 1047 cm⁻¹ respectively in a selenoarginine compound. asianpubs.org

Table 3: Characteristic FT-IR Frequencies for Selenous Acid and Related Compounds

| Compound | Frequency (cm⁻¹) | Assignment | Reference |

| Selenious Acid (H₂SeO₃) | 897/863 | Se-O stretching | researchgate.net |

| Selenious Acid (H₂SeO₃) | 670/645 | Se-O stretching | researchgate.net |

| Selenious Acid (H₂SeO₃) | 1240–1059 | Broad peak | researchgate.net |

| Selenoarginine | 1047 | Se-O | asianpubs.org |

| Selenoarginine | 869 | Se=O | asianpubs.org |

| Selenium Nanoparticles (from Selenous Acid) | 904 | Se=O | researchgate.net |

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations. Studies on aqueous solutions of selenous acid have used Raman spectra to identify the vibrational frequencies of H₂SeO₃, HSeO₃⁻, and SeO₃²⁻ species. aip.org The intensity of two strong bands in the Raman spectrum of aqueous selenous acid was found to increase linearly with concentration, suggesting the complete reaction of selenium dioxide with water to form H₂SeO₃ and minimal ionic dissociation. aip.org

In molten selenous acid, Raman spectra have provided evidence for the formation of a new species, H₂Se₂O₅, through a self-condensation reaction (2H₂SeO₃ ⇌ H₂Se₂O₅ + H₂O). aip.org The Raman spectra of molten selenous acid show characteristic frequencies at 230 and 535 cm⁻¹ that increase in intensity relative to the bands characteristic of H₂SeO₃ in aqueous solution. aip.org

Table 4: Raman Frequencies for Selenous Acid in Different States

| State | Frequency (cm⁻¹) | Assignment/Note | Reference |

| Aqueous Solution | ~895 | Prominent line | ias.ac.in |

| Aqueous Solution | ~695 | Prominent line | ias.ac.in |

| Aqueous Solution | 355 | Weak, diffuse band | ias.ac.in |

| Molten State | 230 | Increases in intensity relative to H₂SeO₃ bands | aip.org |

| Molten State | 535 | Increases in intensity relative to H₂SeO₃ bands | aip.org |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique for the precise determination of molecular masses and the structural elucidation of compounds. In the context of Hydroxy(oxo)selanium, also known as seleninic acid (RSeO₂H, where R is an organic substituent), and its derivatives, MS plays a crucial role in confirming their identity and investigating their reaction pathways. measurlabs.cominnovareacademics.in

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. measurlabs.cominnovareacademics.in This precision is critical for distinguishing between compounds with similar nominal masses. For instance, in studies of seleninic acid derivatives, HRMS is employed to confirm the identity of reaction products. When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing complex mixtures and identifying specific compounds. oup.com

In one study, the oxidation of a selenocysteine (B57510) (SEN) dimer was investigated using LC-HRMS. The analysis successfully identified the formation of SEN-seleninic acid. oup.com The mass of the SEN-seleninic acid was extracted from the measurement data as the singly charged ion [M+H]⁺ at an m/z of 310.0306, which corresponds to the calculated composition of C₉H₁₆O₄N₃Se. oup.com This high level of mass accuracy confirms the elemental formula and, by extension, the identity of the seleninic acid derivative.

Table 1: Exemplary HRMS Data for a Seleninic Acid Derivative oup.com

| Compound | Formula | Ion Type | Calculated m/z | Measured m/z |

|---|---|---|---|---|

| SEN-seleninic acid | C₉H₁₆O₄N₃Se | [M+H]⁺ | 310.0306 | 310.0306 |

Data derived from a study on the oxidation of SEN dimer. oup.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules, such as reaction intermediates in solution, by transferring them into the gas phase as ions with minimal fragmentation. wiley-vch.dewikipedia.org ESI-MS is particularly valuable for studying the transient species involved in the catalytic cycles of selenoenzymes, where seleninic acids are key intermediates. wikipedia.orgiucr.org

The technique has been instrumental in characterizing the intermediates formed during the oxidation of organoselenium compounds. For example, ESI-MS has been used to detect and identify seleninic acid intermediates in reactions mimicking the activity of glutathione (B108866) peroxidase (GPx). rcsb.orgnih.gov In these studies, the seleninic acid species are often observed as protonated or deprotonated molecules, depending on the ionization mode (positive or negative). The ability to detect these intermediates provides direct evidence for proposed reaction mechanisms. wiley-vch.descielo.br

Furthermore, tandem mass spectrometry (MS/MS) coupled with ESI can provide structural information by fragmenting the mass-selected parent ion. nih.gov This fragmentation pattern offers insights into the connectivity of the molecule, further confirming the identity of the seleninic acid intermediate. rcsb.org The combination of ESI with MS is a cornerstone for investigating the chemistry of this compound systems in solution. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to various seleninic acids, providing detailed information about their molecular geometry and intermolecular interactions in the solid state. wikipedia.orgnih.gov

The crystal structure of methaneseleninic acid (CH₃SeO₂H) reveals a pyramidal geometry around the selenium atom. wikipedia.org The bond lengths and angles have been determined with high precision, showing a Se-C bond of 1.925(8) Å, a Se=O bond of 1.672(7) Å, and a Se-OH bond of 1.756(7) Å. The angles around the selenium atom are O=Se-O at 103.0(3)°, HO-Se-C at 93.5(3)°, and O=Se-C at 101.4(3)°. wikipedia.org

Similarly, the crystal structure of benzeneseleninic acid has been characterized, and even its optical resolution has been reported. wikipedia.org More recently, the crystal structure of selenocysteine seleninic acid, a functional component of glutathione peroxidase, was determined, highlighting the formation of significant chalcogen bonds. iucr.orgnih.gov These non-covalent interactions play a crucial role in the solid-state packing and may be relevant to the biological activity of these compounds. iucr.orgresearchgate.net

Table 2: Crystallographic Data for Methaneseleninic Acid wikipedia.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.39 |

| b (Å) | 6.78 |

| c (Å) | 10.15 |

| Bond Lengths (Å) | |

| Se-C | 1.925(8) |

| Se=O | 1.672(7) |

| Se-OH | 1.756(7) |

| **Bond Angles (°) ** | |

| O=Se-O | 103.0(3) |

| HO-Se-C | 93.5(3) |

| O=Se-C | 101.4(3) |

Data isomorphous with methanesulfinic acid. wikipedia.org

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the fundamental properties of this compound and its derivatives. researchgate.netuzh.ch

Coordination Chemistry of Selenium Oxoanions and Hydroxy Oxo Selanium

Principles of Metal-Ligand Coordination with Selenium Oxoanions

Selenium oxoanions, such as selenite (B80905) (SeO₃²⁻), hydrogenselenite (HSeO₃⁻), selenate (B1209512) (SeO₄²⁻), and the dimeric diselenite (Se₂O₅²⁻), are effective ligands for a wide array of metal ions. nih.gov The coordination behavior is governed by several factors, including the oxidation state of selenium, the nature of the metal cation, pH, and the reaction conditions. jgeosci.org

The selenite ion (SeO₃²⁻), with selenium in the +4 oxidation state, typically adopts a pyramidal shape due to the presence of a stereochemically active lone pair of electrons on the selenium atom. researchgate.net This lone pair influences the local and extended structures of the resulting complexes, often leading to dimensional reduction or the formation of asymmetric frameworks. nih.gov Selenite can act as a monodentate, bidentate, or tridentate ligand, and frequently serves as a bridging ligand to connect multiple metal centers, forming polynuclear complexes and extended networks. In contrast, the selenate ion (SeO₄²⁻), with selenium in the +6 oxidation state, has a tetrahedral geometry and is generally considered a weaker coordinating agent than selenite. acs.org It typically coordinates to metals through one or more of its oxygen atoms, often forming outer-sphere complexes or acting as a bridging ligand in multi-metal frameworks. researchgate.netmdpi.com

The interaction between the metal and the selenium oxoanion can be classified based on hard and soft acid-base (HSAB) theory. Metal ions are Lewis acids, while the oxygen atoms of the oxoanions are Lewis bases. The nature of the resulting M-O bond is influenced by the charge density and polarizability of both the metal and the ligand. The presence of other ligands in the metal's coordination sphere also significantly impacts the resulting structure and stability of the complex. ucj.org.ua

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with selenium oxoanions is often achieved under hydrothermal or solvothermal conditions, which facilitate the crystallization of novel framework materials. acs.org These methods allow for the formation of a wide variety of structures, from simple mononuclear complexes to intricate three-dimensional networks.

Several palladium(II) compounds containing selenium oxoanions of both Se(IV) and Se(VI) have been synthesized under mild hydrothermal conditions. americanelements.comresearchgate.net These include PdSeO₃, PdSe₂O₅, and Na₂Pd(SeO₄)₂. nih.gov

PdSeO₃ : This compound displays a layered structure where square planar [PdO₄] units are linked by corner-sharing to form zigzag chains. These chains are further connected by tridentate selenite (SeO₃²⁻) anions to create layers. americanelements.comresearchgate.net

PdSe₂O₅ : The structure of this compound consists of one-dimensional zigzag chains. The chains are formed by [PdO₄] square planar units bridged by diselenite (Se₂O₅²⁻) anions. nih.govamericanelements.com

Na₂Pd(SeO₄)₂ : This compound also possesses a one-dimensional structure. Here, [PdO₄] units are connected by two selenate (SeO₄²⁻) anions, forming a [Pd(SeO₄)₂]²⁻ chain, with sodium cations situated between the chains. americanelements.comresearchgate.net

The crystallographic data for these palladium compounds are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å, °) |

| Palladium(II) Selenite | PdSeO₃ | Monoclinic | P2₁/m | a=3.8884, b=6.4170, c=6.1051, β=96.413 |

| Palladium(II) Diselenite | PdSe₂O₅ | Monoclinic | C2/c | a=12.198, b=5.5500, c=7.200, β=107.900 |

| Sodium Palladium(II) Selenate | Na₂Pd(SeO₄)₂ | Triclinic | P-1 | a=4.9349, b=5.9981, c=7.1512, α=73.894, β=86.124, γ=70.834 |

Germanium(IV) is known to form complexes with oxo- and hydroxo-bridges, often resulting in polynuclear structures. For instance, hexanuclear cyclic anions with a general formula of [Ge₆(µ-OH)₆₋ₙ(µ-O)ₙ(µ-hedp)₆]⁽⁶⁺ⁿ⁾⁻ have been identified, where germanium atoms are bridged by 1-hydroxyethane-1,1-diphosphonate ligands as well as hydroxo- or oxo-groups. Similarly, coordination compounds of germanium(IV) with aminopolycarboxylic acids can contain hydroxo bridges, such as in the complex anion [Ge(ОН)(Еdta)]⁻. acs.org

In the context of selenium oxoanions, a notable example is the compound Pb₂Ge(SeO₃)₄, which features a three-dimensional framework constructed from the alternating arrangement of lead(II) selenite layers and germanium(IV) selenite layers. researchgate.net In this structure, the selenite groups act as oxo-bridges between the Ge(IV) and Pb(II) centers, creating a complex, extended architecture. researchgate.net

The coordination chemistry of selenium oxoanions extends to a wide range of other metals, leading to diverse structural frameworks.

Iron(III) Selenites : Several iron(III) selenite compounds have been synthesized hydrothermally, such as AgFe(SeO₃)₂ and RbFe(SeO₄)(SeO₃). researchgate.net The crystal structure of LiFe(SeO₃)₂ consists of FeO₆ octahedra and LiO₄ tetrahedra interconnected by SeO₃ trigonal pyramidal units, forming a 3D open framework.

Copper(II) Selenites : Synthetic analogues of the mineral francisite, Cu₃Bi(SeO₃)₂O₂X (X = Cl, Br), have been prepared via solid-state reactions. researchgate.net Another example, CaCu(SeO₃)₂, was obtained hydrothermally and features a spin-dimer structure. researchgate.net

Organically-Templated Frameworks : A significant class of materials involves the use of organic amines as templates in the synthesis of metal-selenite and -selenate frameworks. acs.org These hybrid materials can exhibit 1D chain, 2D layer, or 3D open-framework structures, with the protonated amine molecules residing in channels or between layers. acs.org

Germanium(IV) Complexes with Oxo- and Hydroxo-Bridges

Novel Coordination Architectures Involving Selenium Ligands

The ability of selenium oxoanions to adopt multiple coordination modes and act as versatile bridging ligands enables the construction of novel and complex coordination architectures. These range from simple chains to highly intricate three-dimensional networks.

One-dimensional (1D) structures, such as the zigzag chains in PdSe₂O₅ and the linear chains in Na₂Pd(SeO₄)₂, are common motifs. americanelements.comresearchgate.net Two-dimensional (2D) layered structures are also prevalent, as seen in PdSeO₃, where zigzag chains are linked into sheets by selenite anions.

More complex are the three-dimensional (3D) open-framework structures. These materials are of great interest for their potential applications in areas like ion exchange and catalysis. Examples include organically templated metal selenites, where the inorganic framework is connected by hydrogen bonds to the organic templates. acs.org In some cases, the framework contains channels, as seen in [C₄N₂H₁₂][M₂(HSeO₃)₂(Se₂O₅)₂] (M = Zn, Co), which possesses 10-membered rings. acs.org

Metal-Organic Frameworks (MOFs) represent another frontier. The MOF-808, which has hafnium-based nodes, has been shown to capture selenite and selenate anions from aqueous solutions. Crystallographic studies revealed that the selenium oxoanions bind directly to the hafnium nodes through two distinct coordination motifs: an η²μ² motif where the anion coordinates to two different metal atoms in a node, and a μ² motif where it interacts with only a single metal atom.

Electronic and Structural Properties of Seleno-Coordinated Complexes

The structural properties of seleno-coordinated complexes are defined by the coordination geometry around the metal center and the selenium atom. In palladium(II) selenite compounds, the Pd(II) ion typically maintains a square planar coordination environment. americanelements.comresearchgate.net In the structure of LiFe(SeO₃)₂, the iron atom is coordinated to six oxygen atoms in an octahedral geometry, with Fe-O bond lengths ranging from 1.987(4) to 2.019(4) Å. The selenium atom in the selenite unit is coordinated to three oxygen atoms in a trigonal pyramidal fashion.

A key feature influencing the structure of Se(IV) compounds is the stereochemically active lone pair of electrons on the selenite ion. nih.gov This lone pair occupies space similar to a ligand, forcing the three oxygen atoms to one side and resulting in the characteristic trigonal pyramidal geometry of the SeO₃²⁻ group. researchgate.net This electronic feature is often responsible for the creation of asymmetric or non-centrosymmetric crystal structures.

Spectroscopic techniques are essential for characterizing these complexes. Infrared (IR) spectroscopy can confirm the presence of the selenite or selenate groups and provide information about their coordination mode. The electronic properties and the local coordination environment of the metal ions and selenium atoms can be further probed by techniques such as X-ray Absorption Spectroscopy (XAS) and UV-Vis spectroscopy. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide further insight into the electronic structure and bonding within these complexes.

Chemical Speciation and Advanced Analytical Methodologies in Research

Development of Hyphenated Techniques for Selenium Speciation

Hyphenated techniques, which combine two or more analytical methods, are powerful tools for selenium speciation analysis, offering both separation of different selenium compounds and their sensitive detection. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a widely used and powerful technique for the speciation of selenium compounds, including selenic acid. rsc.orgunit.nomdpi.com This method combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. unit.no

The separation of selenic acid (Se(VI)) from other selenium species like selenite (B80905) (Se(IV)), selenomethionine (B1662878) (SeMet), and selenocystine (B224153) (SeCys₂) is typically achieved using anion-exchange chromatography. nih.govresearchgate.net The mobile phase conditions, such as pH, ionic strength, and the presence of organic modifiers like methanol (B129727), are carefully optimized to achieve complete separation of the selenium species within a short analysis time. mdpi.comresearchgate.net For instance, a mobile phase of 25 mM citric acid at pH 4.0 with 2% methanol can separate six selenium species in under 20 minutes. mdpi.comresearchgate.net Another method utilized an aqueous mobile phase of 5.5 mmol/L ammonium (B1175870) citrate (B86180) at pH 5.5 to separate four selenium species within 8 minutes. nih.gov

Following separation by HPLC, the eluent is introduced into the ICP-MS system. The high-temperature argon plasma atomizes and ionizes the selenium atoms, which are then detected by the mass spectrometer. unit.no ICP-MS offers very low detection limits for selenic acid, often in the nanogram per liter (ng/L) range. rsc.org For example, detection limits for selenic acid have been reported to be as low as 0.02 ng/mL and 0.07 µg/L. mdpi.comnih.gov The use of an ultrasonic nebulizer instead of a standard Meinhard nebulizer can further increase the signal intensity for selenic acid by a factor of up to 31. nih.gov

One of the challenges in ICP-MS detection of selenium is the potential for spectral interferences from argon-based polyatomic ions. mdpi.com To overcome this, tandem mass spectrometry (ICP-MS/MS) can be employed, which uses a reaction cell to remove interfering ions, thereby improving the accuracy and detection limits. mdpi.com

Gas Chromatography (GC) – Mass Spectrometry (MS) for Volatile Species

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a primary method for the analysis of volatile selenium compounds. researchgate.nettandfonline.com While selenic acid itself is not volatile, certain analytical procedures can convert it into volatile derivatives suitable for GC-MS analysis. canada.ca This technique is particularly useful for studying the biotransformation of selenium in environmental and biological systems, where microorganisms can convert inorganic selenium into volatile organic forms like dimethylselenide (DMSe) and dimethyldiselenide (DMDSe). epa.govnih.gov

For the analysis of non-volatile species like selenic acid, a derivatization step is necessary to convert them into volatile compounds. sigmaaldrich.com For instance, selenite (Se(IV)), to which selenate (B1209512) (Se(VI)) can be reduced, can be reacted with an o-phenylenediamine (B120857) to form a volatile piaselenol derivative that can be analyzed by GC-MS. researchgate.netcanada.ca

The GC separates the different volatile selenium compounds based on their boiling points and interaction with the stationary phase of the GC column. epa.gov The separated compounds then enter the mass spectrometer, which provides identification based on their mass-to-charge ratio and fragmentation patterns. tandfonline.com

Advanced sample introduction techniques can be coupled with GC-MS to enhance the extraction and concentration of volatile selenium species from complex matrices. These include headspace solid-phase microextraction (HS-SPME) and vacuum distillation (VD). epa.govnih.gov HS-SPME has been successfully used to quantify volatile organoselenium compounds released by bacteria exposed to selenite. nih.gov VD coupled with GC-ICPMS has been developed for the on-line extraction and quantification of volatile selenium compounds from sample matrices. epa.gov

Sample Preparation and Extraction Protocols for Speciation Analysis

The goal of sample preparation and extraction is to efficiently isolate selenium species from the sample matrix without altering their chemical form. psu.edu The choice of method depends heavily on the nature of the sample matrix and the target selenium species.

Sequential Chemical Extraction for Environmental Matrices

Sequential chemical extraction (SCE) is a widely used technique to fractionate selenium species in environmental solids like soil and sediment based on their different chemical associations. usda.govunl.edu This method involves a series of extractions with reagents of increasing strength to release different forms of selenium. unl.edu

A typical SCE scheme for selenium in soil might include the following steps:

Water-soluble fraction: An initial extraction with deionized water or a dilute buffer like potassium phosphate (B84403) (K₂HPO₄-KH₂PO₄) is used to release soluble selenate (Se(VI)). usda.govunl.eduresearchgate.net

Adsorbed/Exchangeable fraction: A phosphate buffer is often used to release ligand-exchangeable selenite (Se(IV)). usda.govunl.edu

Organically-bound fraction: An oxidizing agent like potassium persulfate (K₂S₂O₈) or a basic solution like sodium hydroxide (B78521) (NaOH) is used to release selenium associated with organic matter. usda.govunl.edu

Residual fraction: A strong acid digestion, for example with nitric acid (HNO₃), is used to dissolve the remaining insoluble selenium compounds. unl.edu

While SCE provides valuable information on the distribution of selenium species, it is important to be aware of potential issues such as the lack of complete selectivity of the reagents and the possibility of species redistribution during the extraction process. usda.govresearchgate.net For example, some studies have shown that the extractant used for the "organically associated" fraction can also solubilize elemental selenium and metal selenides. acs.org Therefore, validation of the SCE procedure with standard reference materials is crucial. researchgate.netnih.gov

Enzymatic and Aqueous Extraction Methods

For biological matrices, milder extraction methods are required to preserve the integrity of organic selenium species and prevent their conversion. ykcs.ac.cn

Aqueous extraction methods, often using hot water or buffer solutions, are suitable for extracting soluble selenium species. researchgate.netykcs.ac.cn However, the recovery of selenium using only water can sometimes be low. researchgate.net The efficiency of aqueous extraction can be influenced by factors such as the nature of the solvent, its concentration, pH, and temperature. rsc.org

Enzymatic extraction is a common and effective method for releasing selenium compounds, particularly selenoamino acids, from complex biological matrices like yeast, plants, and animal tissues. researchgate.netresearchgate.netmdpi.com This technique uses proteolytic enzymes, such as protease XIV, pepsin, and trypsin, to break down the protein structure and release the embedded selenium species. researchgate.netmdpi.com

The selection of the enzyme or a combination of enzymes is critical for achieving high extraction efficiency. mdpi.comresearchgate.net For example, studies on Se-enriched Ganoderma lucidum found that a sequential extraction using pepsin followed by trypsin yielded a higher extraction rate compared to using a single enzyme. mdpi.com The conditions for enzymatic hydrolysis, such as pH and temperature, must be carefully controlled to ensure optimal enzyme activity and prevent the degradation of selenium species. researchgate.net For instance, optimal extraction of five selenium species from rice was achieved using protease XIV at a pH of 6.5 and a temperature of 45°C. researchgate.net

Characterization of Inorganic and Organic Selenium Forms in Complex Matrices

The accurate characterization of both inorganic and organic selenium species in complex matrices is essential for a complete understanding of selenium's role in different systems. epa.govresearchgate.net As discussed, hyphenated techniques like HPLC-ICP-MS are the cornerstone of modern selenium speciation analysis, allowing for the separation and quantification of various selenium compounds in a single run. rsc.orgmdpi.com

In environmental samples such as soil and water, selenium can exist in inorganic forms like selenite (Se(IV)) and selenate (Se(VI)), as well as elemental selenium and selenides. mdpi.comiaea.org The relative abundance of these species is influenced by the redox potential and pH of the environment. mdpi.com For example, in groundwater samples from a potential high-level radioactive waste repository site, selenate was found to be the dominant selenium species. rsc.org

In biological systems, selenium is often found as organic selenoamino acids like selenomethionine (SeMet) and selenocysteine (B57510) (SeCys), which can be incorporated into proteins. researchgate.netnih.gov Analysis of selenium-enriched foods has shown that the predominant species is often an organic form. For example, SeMet was found to be the major species in Se-enriched rice. psu.edu In contrast, analysis of high Se-enriched Ganoderma lucidum revealed that the majority of the extracted selenium was in the inorganic form of selenite. mdpi.com

The combination of selective extraction methods and advanced analytical techniques provides a powerful toolkit for researchers to unravel the complex speciation of selenium, including hydroxy(oxo)selanium, in a wide range of matrices.

Trace Analysis of Selenium in Research Materials (e.g., Neutron Activation Analysis)

The accurate determination of trace levels of selenium, which can be present in various forms including this compound (more commonly known as selenous acid, H₂SeO₃), is critical in environmental and biological research. vulcanchem.com Neutron Activation Analysis (NAA) stands out as a highly sensitive and non-destructive nuclear analytical technique for quantifying the total selenium content in a wide array of research materials. nih.govnih.gov

NAA involves the bombardment of a sample with neutrons, typically in a nuclear reactor. nih.gov When a neutron is captured by a selenium nucleus, the nucleus becomes excited and emits prompt gamma rays. As it de-excites, it forms a radioactive isotope of selenium. The subsequent decay of this radioisotope emits characteristic delayed gamma rays, which are measured by a high-resolution detector. The energy and intensity of these gamma rays allow for the identification and quantification of selenium in the sample.

Several isotopes of selenium can be utilized for NAA, with the choice often depending on the required sensitivity and the presence of interfering elements. A common approach involves the neutron capture reaction (76)Se(n,γ)(77 m)Se. nih.gov The resulting metastable isotope, 77mSe, has a short half-life of 17.4 seconds, which allows for rapid analysis. iaea.org This short-time NAA technique is simple and fast, often involving irradiation, decay, and counting times of about 20 seconds each. iaea.org For enhanced detection limits, cyclic NAA can be employed, which involves repeated irradiation and counting cycles to improve the signal-to-noise ratio. researchgate.net

Another radionuclide used is 75Se, which has a longer half-life of 120 days. iaea.org While analysis using 75Se takes longer, it can be advantageous in certain applications. To improve the detection limit when using 75Se, a coincidence counting method can be employed. This technique reduces the background around the photopeak of 75Se, leading to a significant improvement in sensitivity. jst.go.jp

Radiochemical Neutron Activation Analysis (RNAA) is another variant that involves the chemical separation of selenium after irradiation but before counting. nih.govpan.olsztyn.pl This process removes interfering elements from the sample matrix, thereby increasing the accuracy and precision of the measurement, especially for samples with very low selenium concentrations. nih.gov

Research has demonstrated the feasibility and effectiveness of NAA for determining selenium concentrations in a variety of materials. For instance, in a feasibility study for measuring selenium in human bone tissue, NAA achieved a minimum detection limit of 81 ng g⁻¹ (Se/phantom mass). nih.gov The accuracy of NAA has been validated by analyzing standard reference materials with known selenium concentrations. For example, the selenium content in Bovine Liver (NBS) was determined to be 1.02 μg/g, which is in close agreement with the certified value of 1.1 ± 0.1 μg/g. jst.go.jp Similarly, the selenium concentration in Orchard Leaves (NBS) was measured as 0.081 ± 0.006 μg/g, consistent with the certified value of 0.08 ± 0.01 μg/g. jst.go.jp

The following table summarizes findings from various studies that have utilized NAA for the trace analysis of selenium in different research materials.

| Research Material | NAA Method | Selenium Isotope Used | Reported Selenium Concentration | Reference |

| Human Hand (bone) Phantoms | In Vivo Neutron Activation Analysis (IVNAA) | 77mSe | MDL: 81 ng g⁻¹ | nih.gov |

| Biological Standard Reference Materials | Short-time NAA | 77mSe | Deviation within 8% of certified values | iaea.org |

| Bovine Liver (NBS) | Coincidence Counting NAA | 75Se | 1.02 μg/g | jst.go.jp |

| Orchard Leaves (NBS) | Coincidence Counting NAA | 75Se | 0.081 ± 0.006 μg/g | jst.go.jp |

| Human Diet (Urban) | Radiochemical NAA (RNAA) | Not Specified | 0.14 ± 0.04 mg kg⁻¹ | nih.gov |

| Human Diet (Rural) | Radiochemical NAA (RNAA) | Not Specified | 0.07 ± 0.02 mg kg⁻¹ | nih.gov |

| Polish Diets | Radiochemical NAA (RNAA) | Not Specified | 0.048 ± 0.003 mg/kg to 0.061 ± 0.002 mg/kg | pan.olsztyn.pl |

| Human Serum | Neutron Activation Analysis (NAA) | Not Specified | Mean: 12.0 µg/dL |

MDL: Minimum Detection Limit

Environmental Chemistry of Selenium Oxoacids: Speciation and Transformation Pathways

Biogeochemical Cycling of Selenium: Focus on Chemical Species

The biogeochemical cycling of selenium involves a series of transformation and transport processes that move the element through different environmental compartments, including soils, water, atmosphere, and living organisms. The speciation of selenium, which refers to its chemical form, is a key factor controlling its mobility and bioavailability. rsc.orgwikipedia.org Selenium primarily exists in four oxidation states: selenate (B1209512) (+6), selenite (B80905) (+4), elemental selenium (0), and selenide (B1212193) (-2). dcceew.gov.au

In aquatic ecosystems, the fate of dissolved selenium is threefold: it can be taken up by organisms, adsorb to suspended solids and sediments, or persist in solution. wikipedia.org Over time, a significant portion of selenium is incorporated into organisms or binds to particulate matter, eventually settling in the upper sediment layers. wikipedia.org However, due to the dynamic nature of aquatic environments, this sequestered selenium can be remobilized back into the system. wikipedia.org

Microorganisms play a pivotal role in driving the selenium cycle. wikipedia.orgnih.gov Bacteria, fungi, and plants can metabolize the more oxidized forms, selenate and selenite, reducing them to selenide. wikipedia.org Conversely, some microorganisms are capable of oxidizing elemental selenium back to selenate. wikipedia.org The reduction of selenite and selenate to elemental selenium is an environmentally significant process as it decreases both the toxicity and mobility of selenium. nih.gov

The primary selenium species involved in this cycle are:

Selenate (SeO₄²⁻): Highly soluble and mobile in the environment, particularly under oxidizing and alkaline conditions. oup.com

Selenite (SeO₃²⁻): The anion of selenious acid, it is also soluble but tends to be more strongly adsorbed to soil particles, especially iron oxides, than selenate. oup.com

Elemental Selenium (Se⁰): Insoluble in water and thus has low mobility and bioavailability. nih.gov

Selenide (Se⁻²): Can exist as gaseous hydrogen selenide or as insoluble metal selenides. nih.gov

Organic Selenium Compounds: Includes selenoamino acids like selenomethionine (B1662878) and selenocysteine (B57510), which are important in biological systems. rsc.org

The interconversion between these species is influenced by a variety of environmental factors, including pH, redox potential (Eh), and microbial activity. acs.org For instance, alkaline and oxidizing conditions favor the stability of selenate, while acidic and reducing conditions promote the formation of selenite and elemental selenium. oup.com

Formation and Distribution of Volatile Selenium Species

A significant pathway in the biogeochemical cycling of selenium is its volatilization, which facilitates its transport from terrestrial and aquatic environments to the atmosphere. asm.org This process is primarily mediated by microorganisms and some plants, which can transform inorganic and organic selenium compounds into volatile species. dcceew.gov.auasm.org

The most common volatile selenium compounds in the environment are dimethyl selenide (CH₃SeCH₃) and dimethyl diselenide (CH₃SeSeCH₃). nih.govmdpi.com These compounds are produced through the biomethylation of selenium, a process that is considered a detoxification mechanism as these volatile forms are significantly less toxic than their inorganic precursors. asm.orguw.edu.pl The formation of volatile selenium has been observed in various environments, including soil, sewage sludge, and water, from sources such as selenate, selenite, selenocysteine, and selenomethionine. asm.org

The rate of volatilization is influenced by several environmental factors:

Soil Moisture: Affects the rate of dimethyl selenide volatilization. mdpi.com

Temperature and pH: Control microbial activity and, consequently, the rate of volatilization. mdpi.com

Salinity and Mineral Composition: In aquatic environments, these factors can impact the volatilization of methylated selenium at the air-sea interface. mdpi.com

While dimethyl selenide is relatively stable and can be distributed widely in the atmosphere, dimethyl diselenide is less stable and tends to be rapidly adsorbed onto soil particles. mdpi.com Other volatile inorganic forms, such as elemental selenium and selenium dioxide, can exist in the atmosphere but have limited lifetimes, quickly transforming into particulate phases. mdpi.com

Table 1: Common Volatile Selenium Species and their Properties

| Compound Name | Chemical Formula | Primary Formation Pathway | Environmental Significance |

|---|---|---|---|

| Dimethyl selenide | (CH₃)₂Se | Biomethylation by microorganisms and plants | Major species in atmospheric transport of selenium; less toxic than inorganic forms. asm.orgmdpi.com |

| Dimethyl diselenide | (CH₃)₂Se₂ | Biomethylation by microorganisms | Less stable than dimethyl selenide; rapidly adsorbs to soil. mdpi.com |

| Hydrogen selenide | H₂Se | Reduction of selenium compounds | Gaseous form of selenide; part of the selenium cycle. nih.gov |

Chemical Transformations of Selenite and Selenate in Abiotic Systems (e.g., Soil-Water Interfaces)

In addition to biological transformations, abiotic processes at interfaces, particularly soil-water interfaces, play a crucial role in the speciation and mobility of selenium oxoacids. mdpi.com The transformation of selenite and selenate in these systems is largely governed by adsorption/desorption reactions and redox chemistry.

Selenite is known to adsorb more strongly to soil components than selenate. oup.com This is primarily due to its interaction with iron and aluminum oxides and hydroxides, which are common minerals in soils. oup.com The adsorption process is pH-dependent, with selenite sorption generally decreasing as pH increases. oup.com This is because at higher pH, the mineral surfaces become more negatively charged, repelling the anionic selenite.

Redox conditions are another critical factor. In oxidizing environments, selenate is the more stable form. acs.org However, under reducing conditions, which can be found in waterlogged soils and sediments, selenate can be reduced to selenite, and further to elemental selenium. nih.gov This reduction can be mediated by iron(II)-bearing minerals. mdpi.com For instance, green rust, a mixed-valence iron hydroxide (B78521), can reduce selenate. mdpi.com

The abiotic reduction of selenite to elemental selenium can also occur, often mediated by active surfaces of minerals or by reducing agents like sulfides. mdpi.com These transformations are significant for the immobilization of selenium in the environment, as elemental selenium is insoluble and less bioavailable. wikipedia.org

Table 2: Factors Influencing Abiotic Transformations of Selenite and Selenate

| Factor | Effect on Selenite (SeO₃²⁻) | Effect on Selenate (SeO₄²⁻) |

|---|---|---|

| pH | Adsorption to iron oxides decreases with increasing pH. oup.com | Less affected by pH in terms of adsorption compared to selenite. oup.com |

| Redox Potential (Eh) | Stable under moderately oxidizing conditions; can be reduced to Se⁰ under more reducing conditions. nih.gov | Stable under highly oxidizing conditions; can be reduced to selenite under less oxidizing conditions. nih.gov |

| Iron Minerals | Strongly adsorbs to iron oxides and hydroxides. oup.com | Can be reduced by Fe(II)-bearing minerals like green rust. mdpi.com |

| Sulfides | Can be abiotically reduced to elemental selenium by sulfides. mdpi.com | Less reactive with sulfides compared to selenite. |

Analytical Approaches for Environmental Selenium Speciation

Understanding the environmental fate and toxicity of selenium requires analytical methods that can distinguish between its various chemical forms. rsc.org The determination of total selenium concentration is often insufficient, as the mobility, bioavailability, and toxicity of selenium are highly dependent on its speciation. rsc.org

A variety of analytical techniques have been developed for selenium speciation in environmental samples like water and soil. researchgate.net The most powerful and widely used approaches involve the coupling of a separation technique with a sensitive element-specific detector. rsc.org

Hyphenated Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the state-of-the-art method for selenium speciation. rsc.orgresearchgate.net

HPLC separates the different selenium species present in a sample based on their chemical properties.

ICP-MS provides highly sensitive and selective detection of selenium, allowing for the quantification of each separated species at very low concentrations, often in the parts-per-trillion range. alsglobal.com

Other detectors can also be coupled with chromatography, such as atomic absorption spectrometry (AAS) or atomic fluorescence spectrometry (AFS), which offer a lower-cost alternative for routine analysis. rsc.org

Other Analytical Methods:

Hydride Generation (HG): This technique can be used for the selective determination of Se(IV). Se(IV) is converted to volatile selenium hydride (H₂Se), which is then measured. To determine total inorganic selenium, Se(VI) must first be reduced to Se(IV). rsc.org

X-ray Absorption Spectroscopy (XAS): This is a powerful tool for in-situ chemical speciation of selenium in solid samples like soils and sediments without the need for extraction. nih.gov High energy resolution fluorescence detected XAS (HERFD-XAS) is a newer development that offers improved spectroscopic resolution. nih.gov

Capillary Electrophoresis (CE): This separation technique can also be coupled with detectors like electrothermal atomic absorption spectrometry (ETAAS) for selenium speciation. mdpi.com

The choice of analytical method depends on the specific research question, the sample matrix, and the required detection limits. For comprehensive speciation analysis, especially at trace levels, HPLC-ICP-MS is generally the preferred method. alsglobal.com

Table 3: Common Analytical Techniques for Selenium Speciation

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation of species followed by sensitive elemental detection. rsc.orgresearchgate.net | High sensitivity and selectivity; can measure multiple species simultaneously. rsc.orgalsglobal.com | High instrument cost. rsc.org |

| HG-AAS/AFS | Selective conversion of Se(IV) to a volatile hydride for detection. rsc.org | Lower cost than ICP-MS; good sensitivity for Se(IV). rsc.org | Requires a separate reduction step for Se(VI); not suitable for organic species without pre-treatment. rsc.org |

| XAS | Measures the absorption of X-rays to determine the chemical environment of selenium. nih.gov | Provides in-situ speciation in solid samples; non-destructive. nih.gov | Requires a synchrotron radiation source; lower sensitivity than ICP-MS. nih.gov |

| CE-ETAAS | Separation by electrophoresis with sensitive atomic absorption detection. mdpi.com | Good separation efficiency; suitable for charged species. mdpi.com | Lower sample throughput compared to HPLC. |

Advanced Research Directions and Future Perspectives for Hydroxy Oxo Selanium Research

Design and Synthesis of New Catalyst Systems Based on Selenium Oxoacids

The development of novel catalyst systems is a primary focus of modern chemistry, aiming for environmentally friendly and efficient chemical processes. Selenium compounds, particularly selenium(IV) oxide and by extension selenous acid, have long been recognized as effective oxidants and catalysts in organic synthesis. researchgate.net Future research is geared towards designing more sophisticated and reusable catalyst systems based on selenium oxoacids.

A key area of development is the application of hydroperoxide/selenium(IV) oxide and hydroperoxide/organoselenium catalyst systems. researchgate.net These are considered "green reagents" for the oxidation of various organic functional groups. researchgate.net The focus is on creating systems that are not only efficient but also minimize waste and environmental impact. The versatility of these catalysts is demonstrated by their successful application in a wide range of oxidation reactions useful in practical organic synthesis. researchgate.net

Furthermore, research is exploring the use of selenic acid, a related selenium oxoacid, in catalysis. It is utilized in the synthesis of certain organic compounds and in industrial processes. datahorizzonresearch.com The development of efficient and eco-friendly catalytic systems is a significant driver for the demand for selenic acid-based solutions. datahorizzonresearch.com The ability to tailor the properties of these catalysts makes them valuable for specific chemical transformations. datahorizzonresearch.com

| Catalyst System Type | Application Examples | Research Focus |

| Hydroperoxide/Selenium(IV) Oxide | Epoxidation, 1,2-dihydroxylation, α-oxyfunctionalization of alkenes researchgate.net | Enhancing "green" characteristics, reusability |

| Selenic Acid-Based Catalysts | Synthesis of organic compounds, industrial processes datahorizzonresearch.com | Improving efficiency, developing environmentally friendly systems |

| Organoselenium Catalysts | Oxidation of sulfides, amines, and carbonyl compounds researchgate.net | Expanding substrate scope, understanding reaction mechanisms |

Exploration of Novel Reaction Pathways and Applications in Organic Synthesis

Selenous acid and its derivatives are versatile reagents in organic synthesis, primarily used as oxidizing agents. wikipedia.org A classic application is in the synthesis of 1,2-dicarbonyl compounds. wikipedia.org Research continues to explore new reaction pathways and expand the utility of hydroxy(oxo)selanium in synthesizing complex organic molecules.